Stat3-IN-B9 - 825611-06-1

Stat3-IN-B9

Catalog Number: EVT-282684
CAS Number: 825611-06-1
Molecular Formula: C20H13NO5S
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
STAT3-IN-B9 inhibits the proliferation of tumor cells harboring abnormal activation of STAT3, such as, MDA-MB-468, MDA-MB-231 and DU145.
Source and Classification

Stat3-IN-B9 is derived from the inhibition of the folate receptor pathway, which plays a significant role in regulating Stat3 activity. The compound has been classified as a small molecule inhibitor targeting the Stat3 signaling pathway, making it a potential therapeutic agent in oncology and other diseases characterized by dysregulated Stat3 activity .

Synthesis Analysis

The synthesis of Stat3-IN-B9 involves complex organic chemistry techniques. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with amino acids and various organic reagents that serve as building blocks.
  2. Coupling Reactions: Peptide coupling methods are employed to link amino acids together, forming the backbone of the compound.
  3. Modification Steps: Specific side chains are introduced through selective reactions to enhance potency and selectivity against Stat3.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted materials or by-products.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Stat3-IN-B9 features a complex molecular structure characterized by multiple functional groups that enhance its interaction with the Stat3 protein. Key features include:

  • Peptide Backbone: The compound consists of a peptide-like structure that mimics natural substrates of Stat3.
  • Functional Groups: Various functional groups such as amides, carboxylic acids, and aromatic rings are present, contributing to its binding affinity.
  • Chirality: The presence of chiral centers in the molecule suggests that stereochemistry plays a role in its biological activity.

The three-dimensional conformation of Stat3-IN-B9 is essential for its mechanism of action, allowing it to effectively inhibit Stat3 phosphorylation and subsequent dimerization.

Chemical Reactions Analysis

Stat3-IN-B9 primarily undergoes interactions with the Stat3 protein through:

  • Binding Reactions: The compound binds to specific sites on the Stat3 protein, preventing its phosphorylation by upstream kinases.
  • Inhibition Mechanism: By occupying the binding site, Stat3-IN-B9 inhibits the dimerization necessary for Stat3's transcriptional activity.
  • Stability in Solution: The compound exhibits stability under physiological conditions, which is crucial for its potential therapeutic use.

These reactions are critical for understanding how Stat3-IN-B9 can modulate cellular signaling pathways associated with cancer progression.

Mechanism of Action

The mechanism of action of Stat3-IN-B9 involves:

  1. Inhibition of Phosphorylation: The compound prevents phosphorylation at critical tyrosine residues (e.g., Y705) essential for Stat3 activation.
  2. Disruption of Dimerization: By inhibiting phosphorylation, Stat3-IN-B9 disrupts the formation of active homodimers required for DNA binding and transcriptional activation.
  3. Alteration of Gene Expression: This inhibition leads to decreased expression of genes involved in cell survival and proliferation, contributing to apoptosis in cancer cells.

Studies indicate that targeting this pathway can effectively reduce tumor growth and enhance sensitivity to other therapeutic agents .

Physical and Chemical Properties Analysis

Stat3-IN-B9 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da, which is typical for small molecule inhibitors.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under acidic and neutral pH conditions but may degrade under extreme alkaline conditions.
  • Melting Point: Specific thermal properties have not been extensively documented but are essential for formulation development.

These properties influence its formulation into drug delivery systems for clinical applications.

Applications

Stat3-IN-B9 holds promise in various scientific applications:

  1. Cancer Therapy: As an inhibitor of the Stat3 pathway, it may be used in treating cancers where Stat3 is constitutively active.
  2. Research Tool: It serves as a valuable tool for studying the role of Stat3 in cellular signaling pathways and disease mechanisms.
  3. Combination Therapies: Potential use alongside other chemotherapeutic agents to enhance efficacy through synergistic effects.

Ongoing research aims to elucidate its full therapeutic potential and optimize its application in clinical settings .

Molecular Mechanisms of STAT3 Inhibition by Stat3-IN-B9

Structural Basis of STAT3-SH2 Domain Targeting

Stat3-IN-B9 (B9) functions as a potent inhibitor by specifically targeting the Src Homology 2 (SH2) domain of STAT3, a critical region for phosphotyrosine recognition and dimerization. The SH2 domain contains a highly conserved phosphotyrosine (pY) binding pocket formed by key residues: Arg609, Ser611, Ser613, Glu612, and Lys591. These residues create an electrostatic environment essential for recognizing phosphorylated tyrosine 705 (pY705) [1] [7]. Structural analyses reveal that B9 mimics key interactions of the native pY705 peptide through:

  • Hydrogen Bond Network: B9 forms hydrogen bonds with Arg609 (backbone and side chain), Ser611, and Ser613, replicating interactions normally engaged by the phosphate group of pY705 [7].
  • Hydrophobic Contacts: The anthraquinone sulfonamide core of B9 inserts into the hydrophobic subpocket (pY+3 site) lined by residues Val637, Tyr640, Leu706, and Phe710, enhancing binding stability [3] [7].
  • Electrostatic Complementarity: The sulfonamide group of B9 interacts with the positively charged Arg609 side chain, effectively displacing the native phosphotyrosine moiety [7].

Fluorescence polarization assays and surface plasmon resonance (SPR) studies demonstrate that B9 binds wild-type STAT3 with a dissociation constant (Kd) of 4.59 μM. Notably, mutation of key SH2 residues (I634S/Q635G) drastically reduces B9 affinity (Kd = 22.75 μM), confirming the specificity of its SH2 interactions [7].

Table 1: Key Binding Interactions of Stat3-IN-B9 with the STAT3 SH2 Domain

SH2 Domain ResidueInteraction TypeFunctional Role
Arg609H-bonding, ElectrostaticPrimary phosphate mimicry site
Ser611H-bondingStabilizes pY705 phosphate orientation
Ser613H-bondingStabilizes pY705 phosphate orientation
Val637Hydrophobic contactpY+3 pocket occupancy
Tyr640Hydrophobic/van der WaalspY+3 pocket shape complementarity
Phe710Hydrophobic stackingStabilizes anthraquinone core orientation

Allosteric Modulation of STAT3 Dimerization Dynamics

Beyond direct SH2 binding, B9 induces long-range conformational changes that disrupt STAT3 dimerization dynamics. Molecular dynamics simulations reveal that SH2 domain occupancy by B9 triggers allosteric effects transmitted through the linker domain (LD) to the coiled-coil domain (CCD) [10]. This occurs via:

  • Helical Rigidity Propagation: The α-helical bundle connecting the CCD and LD acts as a conduit for conformational shifts. B9 binding alters the orientation of helix α1 (CCD), particularly perturbing residue Asp170, a key site implicated in STAT3-receptor recruitment [10].
  • Disruption of Reciprocal SH2-pY705 Docking: By occupying the pY pocket, B9 sterically blocks the reciprocal SH2-pY705 interaction essential for dimer formation. This prevents the formation of the canonical "parallel" dimer configuration required for DNA binding [1] [7].
  • Modulation of Nuclear Translocation: Inhibition of dimerization impedes STAT3 nuclear translocation. Cellular thermal shift assays (CETSA) confirm B9 directly stabilizes cytosolic STAT3, preventing its nuclear accumulation even in the presence of potent activators like IL-6 [3].

The D170A mutation in the CCD, known to impair phosphopeptide binding and STAT3 activation, mirrors the allosteric effects induced by B9 binding, supporting the existence of a defined CCD-LD-SH2 communication pathway [10].

Competitive Inhibition of Phosphotyrosine Binding Interfaces

B9 functions as a competitive inhibitor, directly antagonizing the recruitment of STAT3 to activated cytokine/growth factor receptors and preventing subsequent phosphorylation:

  • Receptor Docking Site Competition: STAT3 recruitment to receptors (e.g., gp130, EGFR) requires SH2 domain engagement with specific phosphotyrosine motifs (e.g., pYXXQ motifs). B9 occupies the pY pocket, competitively inhibiting STAT3-receptor binding [1] [7]. Immunoprecipitation studies show B9 treatment significantly reduces STAT3 co-precipitation with phosphorylated gp130 upon IL-6 stimulation [3].
  • Inhibition of Tyrosine Phosphorylation: By preventing receptor docking, B9 blocks JAK-mediated phosphorylation of STAT3 at Y705. Western blot analyses consistently show B9 dose-dependently reduces pY705-STAT3 levels in cancer cell lines (e.g., MDA-MB-468 breast cancer cells) without affecting total STAT3 protein levels [3] [7].
  • Dimerization Blockade: Even pre-phosphorylated STAT3 dimers (pSTAT3) require intact SH2 domains for stability. B9 binds the SH2 domain of pSTAT3, disrupting dimer integrity and promoting dissociation, as demonstrated by size-exclusion chromatography and fluorescence resonance energy transfer (FRET) assays [7].

Table 2: Functional Consequences of Stat3-IN-B9-Mediated Competitive Inhibition

Target InteractionInhibition MechanismDownstream Effect
Receptor pYXXQ motifsSH2 domain occupancy blocks phosphopeptide engagementPrevents STAT3 recruitment & Y705 phosphorylation
JAK kinases (cytokine stim.)Indirect; via blocking receptor dockingAbrogates STAT3 canonical activation
pY705 of STAT3 monomer (dimer)Disrupts reciprocal SH2-pY705 bindingDissociates active dimers; prevents nuclear translocation
DNA response elements (GAS)Indirect; via blocking functional dimer formationSuppresses transcription of STAT3 target genes

Differential Effects on STAT3 Isoform Selectivity (α/β/γ)

STAT3 exists in functionally distinct isoforms generated by alternative splicing (STAT3α, STAT3β) or proteolytic processing (STAT3γ). B9 exhibits differential inhibitory effects across these isoforms, primarily dictated by structural variations in their C-terminal domains:

  • STAT3α (92 kDa, Full-length): This is the primary oncogenic isoform. B9 potently inhibits STAT3α phosphorylation (Y705) and dimerization. The intact SH2 domain and TAD (containing Y705 and S727) render STAT3α highly susceptible to B9 [5] [8]. Silencing STAT3α significantly enhances the anti-proliferative effects of B9 in breast cancer models, confirming its primary targeting of this isoform [4].
  • STAT3β (80 kDa, Truncated): Generated by alternative splicing, STAT3β lacks the serine phosphorylation site (S727) and has a truncated transactivation domain (TAD) replaced by 7 unique C-terminal amino acids. While its SH2 domain structure is highly similar to STAT3α, STAT3β can exhibit tumor-suppressive functions. B9 binds STAT3β's SH2 domain (Kd ~5-7 μM, similar to STAT3α). However, its functional inhibition may have distinct consequences:
  • Potential Attenuation of Tumor-Suppressive Activity: STAT3β can sequester STAT3α into less transcriptionally active α/β heterodimers. B9-induced disruption of all dimer formation (including α/β) might indirectly reduce this suppressive function [4] [8].
  • Differential Gene Regulation: STAT3β regulates a subset of genes distinct from STAT3α. The impact of B9 on STAT3β-specific transcriptional programs requires further investigation.
  • STAT3γ (70-72 kDa): This isoform, arising from proteolytic cleavage of STAT3α, lacks part of the TAD and the S727 site. Predominantly expressed in granulocytic cells, its SH2 domain remains intact. B9 is expected to bind and inhibit STAT3γ dimerization similarly to STAT3α, although its relevance in solid tumors targeted by B9 is likely minimal [6] [9].

The core SH2 domain targeted by B9 is conserved across all major STAT3 isoforms, explaining its broad inhibitory activity. However, isoform-specific functional outcomes stem from differences in their transactivation potential and the distinct gene sets they regulate upon inhibition.

Table 3: Structural Determinants Influencing Stat3-IN-B9 Selectivity Across STAT3 Isoforms

IsoformMolecular WeightKey Structural FeaturesB9 Binding Affinity (SH2)Primary Functional Consequence of B9 Inhibition
STAT3α~92 kDaFull TAD (Y705, S727 sites)High (Kd ~4.6 µM)Potent suppression of oncogenic transcription & proliferation
STAT3β~80 kDaTruncated TAD (7aa C-term, Y705 present, S727 absent)High (Kd ~5-7 µM)Inhibition of dimerization; potential modulation of α/β heterodimers
STAT3γ~70-72 kDaTAD truncation (lacks S727 and part of TAD C-term)Expected HighLikely dimer inhibition; significance in non-granulocytic contexts unclear

Properties

CAS Number

825611-06-1

Product Name

Stat3-IN-B9

IUPAC Name

N-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulfonamide

Molecular Formula

C20H13NO5S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C20H13NO5S/c22-13-7-5-12(6-8-13)21-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,21-22H

InChI Key

CQXWZOXSWDZDPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)O

Solubility

Soluble in DMSO

Synonyms

STAT3-IN-B9; STAT3 IN B9; STAT3INB9; B9

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.